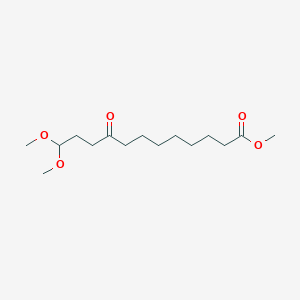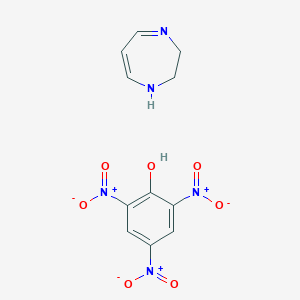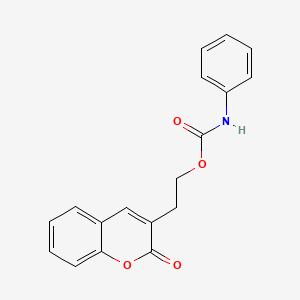
2-(2-Oxo-2h-chromen-3-yl)ethyl phenylcarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Oxo-2h-chromen-3-yl)ethyl phenylcarbamate is a chemical compound that belongs to the class of coumarin derivatives Coumarins are known for their diverse biological activities, including anti-inflammatory, anti-tumor, and anti-oxidant properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Oxo-2h-chromen-3-yl)ethyl phenylcarbamate typically involves the reaction of 2-(2-Oxo-2h-chromen-3-yl)ethanol with phenyl isocyanate. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, under reflux conditions. The product is then purified using column chromatography to obtain the desired compound in high yield.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure maximum yield and purity. Additionally, industrial production would require stringent quality control measures to ensure the consistency and safety of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-Oxo-2h-chromen-3-yl)ethyl phenylcarbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: The phenylcarbamate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Substitution reactions often require catalysts or specific reagents, such as palladium on carbon (Pd/C) for hydrogenation reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction could produce alcohols. Substitution reactions can result in a variety of derivatives, depending on the substituent introduced.
Applications De Recherche Scientifique
2-(2-Oxo-2h-chromen-3-yl)ethyl phenylcarbamate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s biological activities, such as anti-inflammatory and anti-tumor properties, make it a valuable tool in biological research.
Medicine: Its potential therapeutic effects are being explored for the treatment of various diseases, including cancer and inflammatory disorders.
Industry: The compound’s unique properties make it useful in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-(2-Oxo-2h-chromen-3-yl)ethyl phenylcarbamate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the activity of certain enzymes or signaling pathways involved in inflammation and tumor growth. The exact molecular targets and pathways can vary depending on the specific biological context and application.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl 2,2-difluoro-2-(2-oxo-2H-chromen-3-yl) acetate: This compound has similar structural features and biological activities.
Ethyl 2-[(2-oxo-2H-chromen-7-yl)-oxy]acetate: Another coumarin derivative with comparable properties.
Uniqueness
2-(2-Oxo-2h-chromen-3-yl)ethyl phenylcarbamate stands out due to its specific combination of the coumarin core with the phenylcarbamate group. This unique structure imparts distinct biological activities and chemical reactivity, making it a valuable compound for various scientific and industrial applications.
Propriétés
Numéro CAS |
93729-51-2 |
|---|---|
Formule moléculaire |
C18H15NO4 |
Poids moléculaire |
309.3 g/mol |
Nom IUPAC |
2-(2-oxochromen-3-yl)ethyl N-phenylcarbamate |
InChI |
InChI=1S/C18H15NO4/c20-17-14(12-13-6-4-5-9-16(13)23-17)10-11-22-18(21)19-15-7-2-1-3-8-15/h1-9,12H,10-11H2,(H,19,21) |
Clé InChI |
OOAPGVOKBIFCMN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)NC(=O)OCCC2=CC3=CC=CC=C3OC2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Acetyl-5-methyl-3,4-dihydrobenzo[f]quinoxalin-6(2H)-one](/img/structure/B14340325.png)
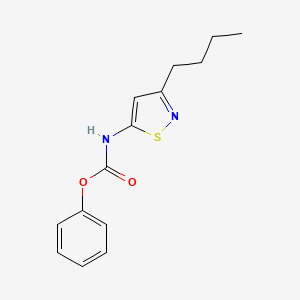
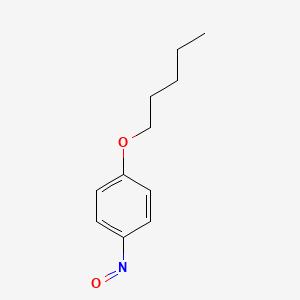
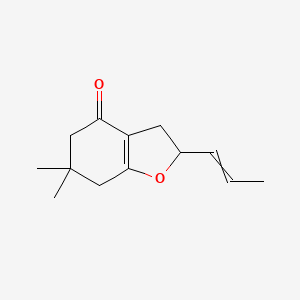
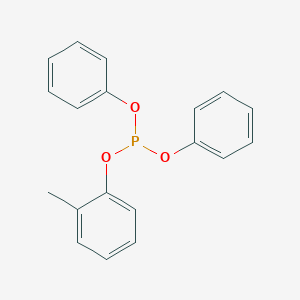
![4-(Dimethylamino)-3-[4-(methylsulfanyl)phenyl]but-3-en-2-one](/img/structure/B14340368.png)

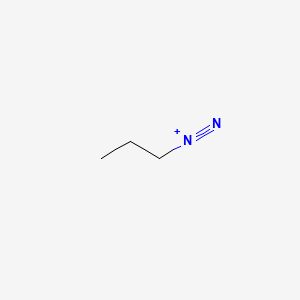
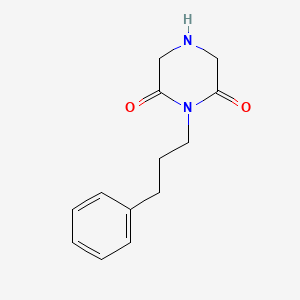

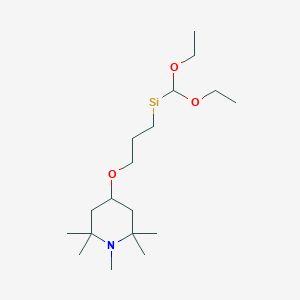
![furan-2-ylmethyl-[3-(2-methoxyphenyl)propyl]azanium;chloride](/img/structure/B14340412.png)
